molecular formula C13H17N3O4S2 B2724574 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide CAS No. 1207054-82-7

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B2724574
CAS No.: 1207054-82-7
M. Wt: 343.42
InChI Key: RVGIYOHWMNHJMS-UHFFFAOYSA-N
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Description

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4S2 and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition and Antioxidant Activity

Furan derivatives have been synthesized and evaluated for their potential as tyrosinase inhibitors, which are relevant in the context of treating hyperpigmentation disorders and as potential antioxidants. A study demonstrated that synthesized furan-2-carboxamide derivatives showed potent inhibition of tyrosinase activity, comparable to kojic acid, a standard inhibitor. The compounds were also evaluated for their free radical scavenging ability, indicating their potential antioxidant properties (Dige et al., 2019).

Energetic Material Synthesis

Another application area is the synthesis of insensitive energetic materials. Furan derivatives have been used to create energetic salts and N-trinitroethylamino derivatives, which showed moderate thermal stabilities and insensitivity towards impact and friction. These properties are crucial for the safe handling and storage of energetic materials (Yu et al., 2017).

Neuroinflammation Imaging

In the field of neurology, furan derivatives have been developed as PET imaging agents for targeting microglial cells. These compounds are useful for non-invasively imaging reactive microglia and their contribution to neuroinflammation, offering insights into the underlying mechanisms of neuropsychiatric disorders. This indicates the potential of furan derivatives in developing new therapeutics for neuroinflammation and for monitoring disease progression and response to treatments (Horti et al., 2019).

DNA Binding Affinity

Furan derivatives have also been investigated for their DNA-binding properties, with certain compounds demonstrating enhanced affinity for the minor groove of DNA. This suggests potential applications in the development of therapeutic agents targeting DNA or as tools in molecular biology for understanding DNA-ligand interactions (Laughton et al., 1995).

Antimicrobial and Anticancer Activity

The synthesis of furan derivatives has led to the discovery of compounds with significant antimicrobial and anticancer activities. These findings highlight the potential of furan derivatives in the development of new therapeutic agents against various microbial infections and cancer cell lines, offering a pathway for future drug development (Zanatta et al., 2007).

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(propan-2-ylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-7(2)16-22(18,19)11-5-10(20-9(11)4)12(17)15-13-14-8(3)6-21-13/h5-7,16H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIYOHWMNHJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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